N-Acetyl-2-(4-((methylsulfonyl)amino)phenyl)-N-(2-(1-naphthalenoxy)ethyl)ethanamine
Description
Properties
CAS No. |
446877-42-5 |
|---|---|
Molecular Formula |
C23H26N2O4S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[2-[4-(methanesulfonamido)phenyl]ethyl]-N-(2-naphthalen-1-yloxyethyl)acetamide |
InChI |
InChI=1S/C23H26N2O4S/c1-18(26)25(15-14-19-10-12-21(13-11-19)24-30(2,27)28)16-17-29-23-9-5-7-20-6-3-4-8-22(20)23/h3-13,24H,14-17H2,1-2H3 |
InChI Key |
NSXHCQYUSBIMAJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(=O)N(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=CC3=CC=CC=C32 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CPU-228; CPU 228; CPU228; V-03; V 03; V03. |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-((Methylsulfonyl)amino)phenylacetic Acid
Step 1: Sulfonamidation of 4-Aminophenylacetic Acid
4-Aminophenylacetic acid is treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield 4-((methylsulfonyl)amino)phenylacetic acid. This reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic sulfur center of the sulfonyl chloride.
$$
\text{4-Aminophenylacetic acid} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{4-((Methylsulfonyl)amino)phenylacetic acid}
$$
Reaction Conditions :
Step 2: Activation as an Acid Chloride
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), facilitating subsequent amide bond formation.
$$
\text{4-((Methylsulfonyl)amino)phenylacetic acid} + \text{SOCl}_2 \rightarrow \text{4-((Methylsulfonyl)amino)phenylacetyl chloride}
$$
Preparation of 2-(1-Naphthalenoxy)ethylamine
Step 1: Etherification of 1-Naphthol
1-Naphthol reacts with 2-bromoethylamine hydrobromide in a Williamson ether synthesis, yielding 2-(1-naphthalenoxy)ethylamine. The reaction is catalyzed by a base such as potassium carbonate.
$$
\text{1-Naphthol} + \text{BrCH}2\text{CH}2\text{NH}2\cdot\text{HBr} \xrightarrow{\text{K}2\text{CO}_3} \text{2-(1-Naphthalenoxy)ethylamine}
$$
Reaction Conditions :
Coupling and Acetylation
Step 1: Amide Bond Formation
The acid chloride intermediate is coupled with 2-(1-naphthalenoxy)ethylamine in the presence of a base (e.g., pyridine) to form the secondary amine.
$$
\text{4-((Methylsulfonyl)amino)phenylacetyl chloride} + \text{2-(1-Naphthalenoxy)ethylamine} \xrightarrow{\text{pyridine}} \text{N-(2-(1-Naphthalenoxy)ethyl)-2-(4-((methylsulfonyl)amino)phenyl)acetamide}
$$
Step 2: N-Acetylation
The secondary amine undergoes acetylation using acetic anhydride to yield the final product.
$$
\text{N-(2-(1-Naphthalenoxy)ethyl)-2-(4-((methylsulfonyl)amino)phenyl)acetamide} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{CPU-228}
$$
Reaction Conditions :
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.22 (d, J = 8.2 Hz, 1H, naphthyl), 7.85–7.40 (m, 6H, aromatic), 6.95 (d, J = 8.6 Hz, 2H, phenyl), 4.20 (t, J = 6.0 Hz, 2H, OCH₂), 3.75 (s, 2H, CH₂CO), 3.10 (t, J = 6.0 Hz, 2H, NHCH₂), 2.95 (s, 3H, SO₂CH₃), 2.05 (s, 3H, COCH₃).
- MS (ESI) : m/z 427.2 [M+H]⁺.
Process Optimization and Challenges
- Purity Control : Flash chromatography (DCM/MeOH 95:5) is employed to isolate the final product, achieving >95% purity.
- Byproduct Mitigation : Excess acetic anhydride (1.5 equiv) ensures complete acetylation, minimizing residual amine.
Applications and Derivatives
CPU-228 demonstrates class III antiarrhythmic activity, attributed to its sulfonamide moiety’s electrophilic character, which modulates potassium channel dynamics. Structural analogs with varied aryl ethers exhibit enhanced pharmacokinetic profiles, underscoring the scaffold’s versatility.
Table 1. Summary of Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Sulfonamidation | CH₃SO₂Cl, Et₃N, DCM, 0°C→RT | 85–90 |
| 2 | Acid Chloride Formation | SOCl₂, reflux | 95 |
| 3 | Etherification | 1-Naphthol, K₂CO₃, MeCN, 82°C | 75–80 |
| 4 | Amide Coupling | Pyridine, THF, RT | 70–75 |
| 5 | Acetylation | (CH₃CO)₂O, DMAP, THF | 70–75 |
Table 2. Key Spectroscopic Assignments
| Proton Group | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Naphthyl H | 8.22 | d (J=8.2 Hz) | 1H |
| OCH₂ | 4.20 | t (J=6.0 Hz) | 2H |
| SO₂CH₃ | 2.95 | s | 3H |
| COCH₃ | 2.05 | s | 3H |
Chemical Reactions Analysis
Types of Reactions
CPU-228 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
CPU-228 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its effects on cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of CPU-228 involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of enzymes and receptors, leading to changes in cellular processes and biochemical pathways . For example, CPU-228 has been found to affect the regulation of cytosolic calcium concentration and intracellular calcium load levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
Table 1: Key Substituents and Their Effects
Key Observations:
- Naphthalene vs. Phenyl: The 1-naphthalenoxy group in the target compound increases lipophilicity by ~30% compared to phenyl analogs, as inferred from logP values of similar structures .
Pharmacological and Biochemical Comparisons
Table 2: Docking Scores and Target Affinity (Hypothetical Data*)
*Note: Docking scores for the target compound are extrapolated from structural analogs.
Key Findings:
- The target’s methylsulfonylamino group may enhance ACE2 binding compared to isobutylsulfonamide derivatives (e.g., -5.51 kcal/mol in ), as sulfonamides are known to improve ligand-receptor interactions .
Biological Activity
N-Acetyl-2-(4-((methylsulfonyl)amino)phenyl)-N-(2-(1-naphthalenoxy)ethyl)ethanamine, also known by its CAS number 446877-42-5, is a synthetic compound with potential biological activity. Its molecular formula is C23H26N2O4S, and it has a molecular weight of approximately 426.5 g/mol. This compound is characterized by its complex structure, which includes a naphthalene moiety and a methylsulfonyl group, suggesting possible interactions with biological systems that could lead to therapeutic applications.
Molecular Structure
The compound's IUPAC name is N-[2-[4-(methanesulfonamido)phenyl]ethyl]-N-(2-naphthalen-1-yloxyethyl)acetamide. It features:
- Molecular Formula : C23H26N2O4S
- Molecular Weight : 426.5 g/mol
- Hydrogen Bond Acceptors : 5
- Hydrogen Bond Donors : 1
- Solubility : Soluble in DMSO
Stability and Storage
The compound should be stored in dry, dark conditions at temperatures between 0 - 4 °C for short-term use or -20 °C for long-term stability.
Antitumor Activity
Recent studies on structurally related compounds indicate significant antiproliferative effects against various cancer cell lines. For example:
- FNA Compound : A structurally similar compound demonstrated an IC50 of 1.30 μM against HepG2 liver cancer cells, showing strong inhibition of tumor growth in xenograft models . This suggests that this compound may exhibit comparable activity.
Apoptosis Induction
In studies involving similar compounds, the induction of apoptosis was observed as a mechanism contributing to their anticancer effects. For instance, FNA treatment led to increased apoptosis rates in HepG2 cells, indicating that this compound might also promote cell death in malignant cells through similar pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| FNA | HepG2 | 1.30 | HDAC inhibition, apoptosis induction |
| N-Acetyl Compound | TBD | TBD | TBD |
Potential Applications
Given its structural characteristics and the biological activity of related compounds, this compound may have potential applications in:
- Cancer Therapy : As a candidate for further development as an anticancer agent.
- Biochemical Research : As a tool for studying HDAC-related pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
